N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide
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Overview
Description
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound that features a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps. One common method involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with N-(4-phenylbutan-2-yl)glycinamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazinone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone core can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
- N-(4-oxo-1,2,3-benzotriazin-3-yl)propionamide
- N-(4-oxo-1,2,3-benzotriazin-3-yl)butyramide
Uniqueness
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is unique due to its specific substitution pattern and the presence of the phenylbutan-2-yl group. This structural feature imparts distinct physicochemical properties and biological activities compared to other benzotriazinone derivatives.
Properties
Molecular Formula |
C21H23N5O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C21H23N5O3/c1-15(11-12-16-7-3-2-4-8-16)23-19(27)13-22-20(28)14-26-21(29)17-9-5-6-10-18(17)24-25-26/h2-10,15H,11-14H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
QMAXCURUSVNLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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